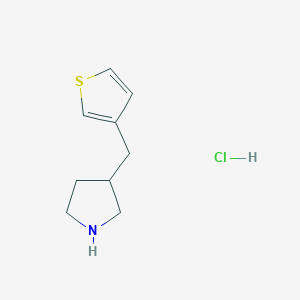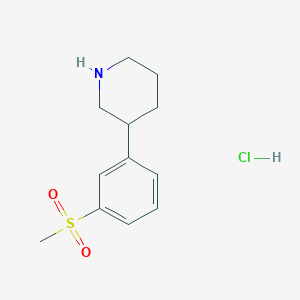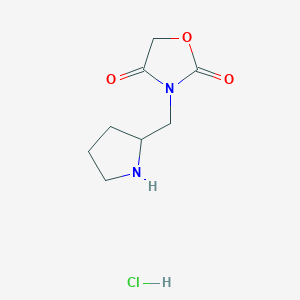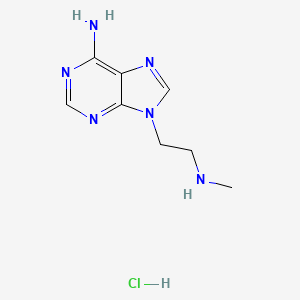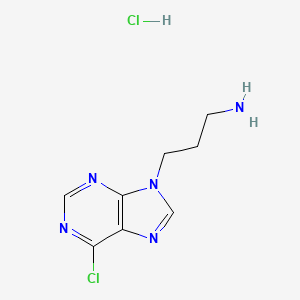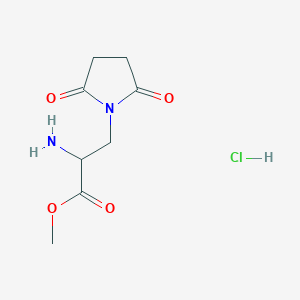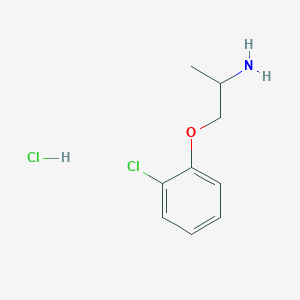![molecular formula C7H13ClN2O2 B1432851 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride CAS No. 1864074-00-9](/img/structure/B1432851.png)
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride
Vue d'ensemble
Description
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with carbonic anhydrase isoenzymes, such as human carbonic anhydrase I and II. These enzymes are involved in various physiological processes, including the regulation of pH and ion balance. The compound acts as an inhibitor of these enzymes, thereby affecting their activity and the biochemical pathways they regulate . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of carbonic anhydrase can lead to alterations in intracellular pH, which in turn affects cell signaling and metabolic activities. Furthermore, changes in gene expression may occur as a result of the compound’s interaction with transcription factors and other regulatory proteins . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of carbonic anhydrase isoenzymes, the compound inhibits their catalytic activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from interacting with its natural substrates . Additionally, the compound may influence other molecular targets, leading to changes in enzyme activity, protein stability, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods or under specific experimental conditions . Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular metabolism. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in physiological functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, which is crucial for maintaining pH balance in cells and tissues . Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in energy production, amino acid metabolism, and lipid synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity . The compound’s localization can affect its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-8-4-5-9-6(10)2-3-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDKWMNFKLKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)CCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)
